molecular formula C19H11ClN6O B6008580 9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B6008580
M. Wt: 374.8 g/mol
InChI Key: VXVWWCCVEPDAPL-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can be achieved through various synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction conditions typically include the use of palladium catalysts and appropriate ligands to facilitate the coupling and rearrangement reactions.

Chemical Reactions Analysis

9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and chlorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. For instance, it has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development . Additionally, its unique structure allows it to be used as a building block in the synthesis of more complex molecules for medicinal chemistry research.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar compounds to 9-(4-chlorophenyl)-7-(2-pyridyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one include other triazolopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their pharmacological properties and biological activities. For example, imidazo[1,2-a]pyrimidines are another class of compounds with similar structural features and diverse applications in medicinal chemistry . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

IUPAC Name

8-(4-chlorophenyl)-11-pyridin-2-yl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6O/c20-13-6-4-12(5-7-13)17-16-14(24-19-22-11-23-26(17)19)8-10-25(18(16)27)15-3-1-2-9-21-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVWWCCVEPDAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC3=NC4=NC=NN4C(=C3C2=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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